3-cyanopyrazine-2-sulfonamide
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Overview
Description
3-Cyanopyrazine-2-sulfonamide is a heterocyclic compound that belongs to the pyrazine family. It has the molecular formula C5H4N4O2S and a molecular weight of 184.18 g/mol. This compound is known for its unique chemical structure, which includes a cyano group (-CN) and a sulfonamide group (-SO2NH2) attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanopyrazine-2-sulfonamide typically involves the reaction of pyrazine derivatives with sulfonamide reagents. One common method is the oxidative coupling of thiols and amines, which allows for the direct synthesis of sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it more efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving the desired outcomes.
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The cyano group and sulfonamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-Cyanopyrazine-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyanopyrazine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the synthesis of folic acid in bacteria, making it an effective antibacterial agent . The cyano group can also interact with various enzymes and proteins, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group and have similar antibacterial properties.
Pyrazine Derivatives: Compounds such as pyrazinamide and pyrazinecarboxamide have similar pyrazine rings and are used in medicinal chemistry.
Uniqueness
3-Cyanopyrazine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyanopyrazine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZZWZNKCMMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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